molecular formula C21H19N3O4 B14798677 N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide

Katalognummer: B14798677
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: KYBLDJVKZXPQAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is a complex organic compound with the molecular formula C21H19N3O4. It is known for its unique structure, which includes a naphthyloxy group, an acetyl group, and a hydrazino carbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 1-naphthol with chloroacetyl chloride to form 1-(naphthyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 1-(naphthyloxy)acetyl hydrazine. The final step involves the reaction of this intermediate with 4-acetamidobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The naphthyloxy group can interact with aromatic residues in proteins, while the hydrazino carbonyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide
  • N-[4-({2-[2-(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide

Uniqueness

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H19N3O4

Molekulargewicht

377.4 g/mol

IUPAC-Name

N-[4-[[(2-naphthalen-1-yloxyacetyl)amino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C21H19N3O4/c1-14(25)22-17-11-9-16(10-12-17)21(27)24-23-20(26)13-28-19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI-Schlüssel

KYBLDJVKZXPQAX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.